molecular formula C12H22N2O5 B1407581 N-methyl-3-(4-methylpiperidin-1-yl)propanamide; oxalic acid CAS No. 1785763-77-0

N-methyl-3-(4-methylpiperidin-1-yl)propanamide; oxalic acid

Cat. No.: B1407581
CAS No.: 1785763-77-0
M. Wt: 274.31 g/mol
InChI Key: ISUKOVVFVMZCKP-UHFFFAOYSA-N
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Description

N-methyl-3-(4-methylpiperidin-1-yl)propanamide; oxalic acid is a versatile chemical compound that plays a crucial role in scientific research. It is known for its applications in drug synthesis, catalysis, and material science. The compound features a piperidine moiety, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are widely used in the pharmaceutical industry due to their significant pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(4-methylpiperidin-1-yl)propanamide typically involves the reaction of N-methylpiperidine with a suitable acylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of N-methyl-3-(4-methylpiperidin-1-yl)propanamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and reduce production costs. Quality control measures are implemented to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(4-methylpiperidin-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-methyl-3-(4-methylpiperidin-1-yl)propanamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological processes and as a tool for investigating enzyme mechanisms and protein interactions.

    Medicine: Utilized in drug discovery and development, particularly in the design of new therapeutic agents targeting various diseases.

    Industry: Applied in the production of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-methyl-3-(4-methylpiperidin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in drug synthesis and as a building block in organic chemistry.

    N-methylpiperidine: A derivative of piperidine with a methyl group attached to the nitrogen atom, used in similar applications as N-methyl-3-(4-methylpiperidin-1-yl)propanamide.

Uniqueness

N-methyl-3-(4-methylpiperidin-1-yl)propanamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its versatility in various chemical reactions and applications in scientific research makes it a valuable compound in multiple fields.

Properties

IUPAC Name

N-methyl-3-(4-methylpiperidin-1-yl)propanamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.C2H2O4/c1-9-3-6-12(7-4-9)8-5-10(13)11-2;3-1(4)2(5)6/h9H,3-8H2,1-2H3,(H,11,13);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUKOVVFVMZCKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCC(=O)NC.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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